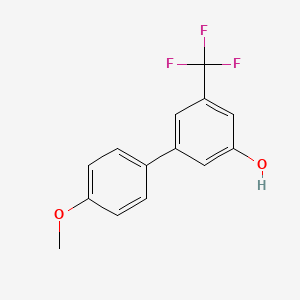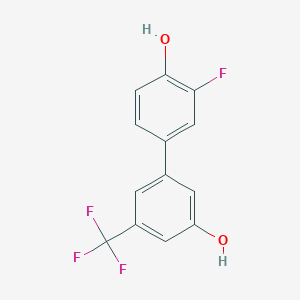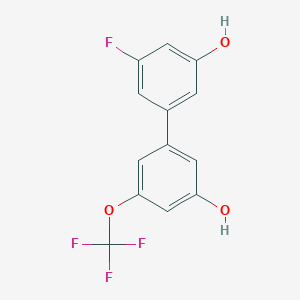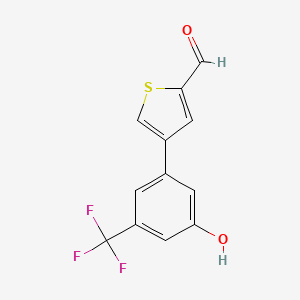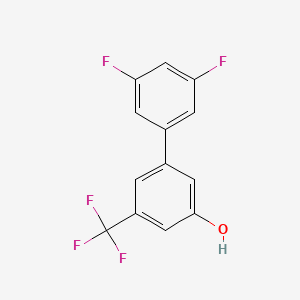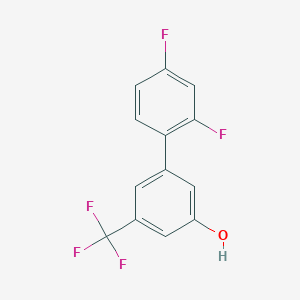
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% (5-DFPT-95) is a fluorinated phenol with a wide range of applications in scientific research. It is a versatile compound that has been found to be useful in synthesizing drugs and other compounds, as well as in the study of biochemical and physiological processes.
Mechanism of Action
The mechanism of action of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is not yet fully understood. However, it is believed to act by binding to specific sites on enzymes and proteins, thereby preventing them from performing their normal functions. This binding is thought to be mediated by hydrogen bonding and hydrophobic interactions, which allow the compound to interact with the target proteins and enzymes. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% is thought to interact with the active site of enzymes, thereby preventing them from catalyzing reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% are not yet fully understood. However, it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53. These effects suggest that 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% may have potential therapeutic applications in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high purity (95%), its low cost, and its easy availability. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments. The main limitation of using 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% in laboratory experiments is its lack of specificity, which can lead to false positives in some experiments.
Future Directions
The potential future directions for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% research include the development of more specific inhibitors, the exploration of its potential therapeutic applications, and the investigation of its effects on other proteins and enzymes. Additionally, further research could be conducted to better understand its mechanism of action, as well as to identify other potential applications for the compound. Finally, further research could be conducted to explore the potential toxicity of 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%, as well as to identify any potential side effects that may be associated with its use.
Synthesis Methods
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% can be synthesized by a variety of methods, including the Friedel-Crafts alkylation reaction, the reaction of chloroform with aniline, and the reaction of trifluoroacetic anhydride with 2,4-difluorophenol. The most common method of synthesis is the reaction of trifluoroacetic anhydride with 2,4-difluorophenol, which can be carried out in a single step at low temperature. The reaction yields a product with 95% purity, which is the standard for 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95%.
Scientific Research Applications
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and protein binding. It has been found to be a useful tool in the synthesis of drugs and other compounds, as well as in the study of biochemical and physiological processes. It has also been used in the study of enzyme inhibition, where it has been found to be a potent inhibitor of several enzymes, including cytochrome P450 and phosphodiesterase. Additionally, 5-(2,4-Difluorophenyl)-3-trifluoromethylphenol, 95% has been used in the study of protein binding, where it has been found to be a potent inhibitor of several proteins, including the tumor suppressor protein p53.
properties
IUPAC Name |
3-(2,4-difluorophenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-9-1-2-11(12(15)6-9)7-3-8(13(16,17)18)5-10(19)4-7/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCFFPDFKAAGIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686578 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Difluorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261989-95-0 |
Source


|
| Record name | 2',4'-Difluoro-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

